molecular formula C8H2Cl2N2O2 B1596088 4,5-Dichloro-3,6-dihydroxy-phthalonitrile CAS No. 4640-41-9

4,5-Dichloro-3,6-dihydroxy-phthalonitrile

Cat. No.: B1596088
CAS No.: 4640-41-9
M. Wt: 229.02 g/mol
InChI Key: QNDGAROPZNKYNK-UHFFFAOYSA-N
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Description

4,5-Dichloro-3,6-dihydroxy-phthalonitrile (CAS: 4640-41-9; molecular formula: C₈H₂Cl₂N₂O₂; molar mass: 229.02 g/mol) is a halogenated aromatic nitrile derivative characterized by two chlorine atoms at positions 4 and 5 and hydroxyl groups at positions 3 and 6 . It is synthesized via condensation reactions, such as with 2,3,5,6-tetraamino-1,4-benzoquinone in ethanol/pyridine, yielding a deep-blue tetra-nitrile intermediate (94% yield) that is subsequently cyclotetramerized to form porphyrazine networks .

This compound is critical in materials science for constructing metallo-porphyrazine polymers (e.g., Zn- or Ni-based networks), which exhibit catalytic activity in oxidizing thiols to disulfides (e.g., 96% conversion of thiophenol in 15 minutes) . Its high purity (98.0%) and stability under reflux conditions make it a preferred monomer for macrocyclic frameworks .

Preparation Methods

Detailed Synthetic Procedures and Conditions

Chlorination Step

  • Reagents: Chlorine gas (Cl2), phthalonitrile or dihydroxyphthalonitrile precursor.
  • Catalysts: Various catalysts may be used to facilitate electrophilic aromatic substitution.
  • Conditions: Controlled temperature and reaction time to ensure selective chlorination at the 4,5-positions.

Hydroxylation Step

  • Reagents: Hydrogen peroxide (H2O2) or other hydroxylating agents.
  • Conditions: Mild to moderate temperatures, often in aqueous or mixed solvent systems.
  • Outcome: Introduction of hydroxyl groups at 3,6-positions, completing the substitution pattern.

Alternative Synthetic Strategies and Improvements

Research has explored modifications to improve yield and reduce harsh reaction conditions:

  • Use of milder bases such as sodium carbonate (Na2CO3) or cesium carbonate (Cs2CO3) instead of traditional strong bases, reducing side reactions and improving yields (14–26% over 24 hours reported in some protocols).
  • Optimization of reaction times and temperatures to balance conversion efficiency and product stability.

Reaction Analysis and Characterization

Chemical Reactions Involving the Compound

  • Nucleophilic substitution: The chlorine atoms at 4,5-positions can be replaced by nucleophiles, enabling further functionalization.
  • Cyclotetramerization: Under catalytic conditions (e.g., lithium/pentanol or silicon tetrachloride catalysts), the compound can form phthalocyanine frameworks with yields ranging from 35% to 70% depending on catalyst and conditions.

Characterization Techniques

Data Tables Summarizing Preparation Parameters and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Chlorination Phthalonitrile + Cl2 + catalyst Controlled (e.g., RT to 60°C) Variable (hours) 14–26 (improved with mild bases) Selective 4,5-chlorination
Hydroxylation Chlorinated intermediate + H2O2 Mild (e.g., 25–60°C) Hours High (not always quantified) Introduces 3,6-dihydroxy groups
Cyclotetramerization Li/pentanol or SiCl4 catalyst Reflux or 205°C Minutes to hours 35–70 Produces phthalocyanine derivatives

Research Findings Relevant to Preparation

  • Yield Optimization: Use of milder bases during chlorination improves yield and reduces side products.
  • Purity: Recrystallization from mixed solvents (e.g., dichloromethane/methanol) enhances purity.
  • Thermal Stability: Hydroxylated derivatives show stability up to 400°C, important for downstream processing.
  • Functionalization Potential: Chlorine atoms allow for further nucleophilic substitution, expanding synthetic utility.

Chemical Reactions Analysis

Condensation and Cyclotetramerization Reactions

This compound participates in condensation reactions to form extended network polymers. A notable example involves its reaction with 2,3,5,6-tetraamino-1,4-benzoquinone (1 ) under acidic conditions:

Reactants Conditions Product Application
4,5-Dichloro-3,6-dihydroxy-phthalonitrile + 2,3,5,6-tetraamino-1,4-benzoquinoneAcetic acid, Li/pentanol, refluxTetra p-benzoquinone[2,3-b:2,3-b]bis[(5,8-dihydroxybenzopyrazino) porphyrazine (4a /metal derivatives)Antimicrobial coatings, catalytic materials

This reaction yields metalloporphyrazine networks (e.g., Zn- or Ni-Pz) with potential use in industrial catalysts and biomedical devices .

Axial Substitution Reactions

The chlorine atoms undergo nucleophilic substitution, enabling functionalization for photodynamic applications:

Substituent Reagents/Conditions Product Key Outcome
Alkoxy groupsROH, toluene, pyridine, 120°C, 24–96 hSiPc(OR)₂ (R = alkyl/aryl)Enhanced solubility for photodynamic therapy
Silanol groupsR₃SiOH, reflux, 120°C, 3–6 hSiPc(OSiR₃)₂Improved thermal stability for optoelectronics
Carboxylic acidsRCOOH, methoxyethyl ether, 160°C, 0.5–6 hSiPc(OOCR)₂Tunable electronic properties

These substitutions modify the axial positions of silicon phthalocyanines (SiPcs), tailoring their optical and electronic behavior .

Coordination with Metal Ions

The hydroxyl and nitrile groups facilitate chelation with transition metals, forming stable complexes:

Metal Salt Conditions Complex Properties
ZnCl₂Dry quinoline, 219°C, 30 minZn-Pz network (4b )Semiconductor behavior, antimicrobial activity
NiCl₂Same as aboveNi-Pz networkMagnetic ordering, catalytic oxidation

These complexes exhibit redox activity and are explored in energy storage systems .

Polymerization via Cyclotetramerization

Under catalytic conditions, the compound undergoes cyclotetramerization to form phthalocyanine frameworks:

Catalyst Temperature Product Yield
Li/pentanolRefluxMetal-free Pz (4a )65–70%
SiCl₄205°C, 5 minSiPcCl₂35–71%

The choice of catalyst dictates the polymer’s metallation and functional properties .

Key Research Findings

  • Antimicrobial Activity : Zn-Pz networks show 99% inhibition against E. coli and S. aureus at 50 µg/mL .

  • Optical Performance : SiPc derivatives exhibit strong absorption in the 600–800 nm range, ideal for near-infrared applications .

  • Thermal Stability : Silanol-substituted derivatives remain stable up to 400°C, making them suitable for high-temperature processes .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
4,5-Dichloro-3,6-dihydroxy-phthalonitrile serves as an important intermediate in the synthesis of more complex organic compounds. Its reactive functional groups allow it to undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The compound can be oxidized to yield carboxylic acids or ketones and reduced to produce amines or alcohols.

Reactions and Mechanisms:

  • Oxidation: Common oxidizing agents like potassium permanganate or chromic acid can be used.
  • Reduction: Lithium aluminum hydride (LiAlH4) is typically employed for reduction processes.
  • Substitution: Nucleophilic substitution can occur using reagents such as sodium hydroxide or ammonia.

Biological Applications

Antioxidant Properties:
One of the notable biological activities of this compound is its ability to act as an antioxidant. It scavenges free radicals and reduces oxidative stress, which is crucial in therapeutic applications targeting diseases associated with oxidative damage .

Drug Development:
The compound has potential applications in medicinal chemistry for developing new drugs. Its interactions with various enzymes and receptors highlight its role in metabolic pathways, making it a candidate for therapeutic agents.

Industrial Applications

Dyes and Pigments Production:
In the industrial sector, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into various formulations for colorants used in textiles and plastics.

Case Studies

  • Photodynamic Therapy (PDT):
    Research indicates that phthalocyanine derivatives exhibit significant photodynamic activity against cancer cells. The incorporation of this compound into phthalocyanine structures has shown promise as a photosensitizer in PDT due to enhanced solubility and cellular uptake .
  • Enzyme Interaction Studies:
    Studies have explored the interaction of this compound with specific enzymes involved in metabolic pathways. These investigations provide insights into its potential therapeutic applications by modulating enzyme activity related to various diseases .

Mechanism of Action

The mechanism by which 4,5-Dichloro-3,6-dihydroxy-phthalonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4,5-Dichloro-3,6-dihydroxy-phthalonitrile with analogous phthalonitrile derivatives:

Compound Name Molecular Formula Substituents Key Applications References
This compound C₈H₂Cl₂N₂O₂ -Cl (4,5), -OH (3,6) Porphyrazine networks, thiol oxidation
4-Hydroxychlorothalonil C₈HCl₃N₂O -Cl (2,4,5), -OH (6) Agricultural fungicide (degradation product)
4,5-Dibromo-3,6-diisooctyl phthalonitrile C₂₀H₂₄Br₂N₂ -Br (4,5), -isooctyl (3,6) Molecular fragments for organic electronics
4-Chloro-5-(dihexylamino)phthalonitrile C₁₈H₂₃ClN₄ -Cl (4), -NH(C₆H₁₃)₂ (5) Precursor for asymmetric phthalocyanines
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) C₈Cl₂N₂O₂ -Cl (2,3), -CN (5,6), quinone backbone Dehydrogenation reagent, electro-oxidation

Catalytic and Functional Performance

  • Porphyrazine Networks: Networks derived from this compound show superior catalytic activity (96% disulfide yield) compared to non-hydroxylated analogs, as hydroxyl groups stabilize metal coordination sites (e.g., Zn²⁺, Ni²⁺) .
  • 4-Hydroxychlorothalonil : Unlike the parent compound chlorothalonil, its hydroxyl group reduces phytotoxicity, making it a safer agrochemical metabolite .

Research Findings and Industrial Relevance

  • High-Yield Synthesis : The target compound’s condensation reaction achieves 94% yield under reflux, outperforming brominated analogs (e.g., 4,5-Dibromo-3,6-diisooctyl phthalonitrile requires stringent temperature control) .
  • Thermal Stability : Metallated porphyrazines from this compound exhibit decomposition temperatures above 300°C, ideal for high-temperature catalysis .
  • Environmental Impact : Hydroxylated derivatives (e.g., 4-hydroxychlorothalonil) demonstrate reduced environmental persistence compared to fully halogenated counterparts .

Biological Activity

4,5-Dichloro-3,6-dihydroxy-phthalonitrile is an organic compound with the molecular formula C8_8H2_2Cl2_2N2_2O2_2. This compound is a derivative of phthalonitrile and features both chlorine and hydroxyl groups on its aromatic ring. Its biological activity has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science.

Chemical Structure

  • Molecular Formula: C8_8H2_2Cl2_2N2_2O2_2
  • CAS Number: 4640-41-9

Synthesis

The synthesis of this compound typically involves chlorination and hydroxylation reactions of phthalonitrile. A common method includes the reaction of phthalonitrile with chlorine gas followed by hydroxylation using agents like hydrogen peroxide.

Antioxidant Properties

One of the significant biological activities of this compound is its role as an antioxidant . The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress within biological systems. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor .

Enzyme Interaction

Research indicates that this compound may interact with various enzymes and receptors involved in metabolic pathways. Such interactions can influence biological processes and may lead to the development of new therapeutic agents targeting specific diseases.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS assays. The results demonstrated that the compound exhibited significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

Assay TypeIC50 (µM)
DPPH Scavenging25 ± 3
ABTS Scavenging30 ± 4

Study 2: Enzyme Inhibition Profiles

In another study focusing on enzyme interactions, this compound was tested against several key enzymes:

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase45 ± 5
Cyclooxygenase (COX)60 ± 7
Lipoxygenase50 ± 6

These findings suggest that the compound may have potential applications in treating conditions related to enzyme dysregulation.

The mechanism by which this compound exerts its biological effects involves:

  • Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
  • Enzyme Interaction: Modulating enzyme activity through competitive inhibition or allosteric effects.

Comparison with Related Compounds

This compound shares similarities with other dichlorinated phthalonitriles but possesses unique properties due to its specific substitution pattern. This distinct combination enhances its reactivity and solubility compared to similar compounds.

Compound NameAntioxidant ActivityEnzyme Inhibition
This compoundHighModerate
2,3-Dichloro-5,6-dicyanohydroquinoneModerateLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dichloro-3,6-dihydroxy-phthalonitrile, and how do they compare in efficiency?

The compound is typically synthesized via a multi-step halogenation and nitrile introduction process. A common method involves chlorination of dihydroxyphthalonitrile precursors, as described in the improved protocol by Baklagin et al., which replaces traditional harsh conditions with milder bases like Na₂CO₃ or Cs₂CO₃ to achieve yields of 14–26% over 24 hours . Earlier methods, such as the four-step Wörle protocol, require high temperatures (160°C) and triethylphosphite, but newer approaches emphasize optimizing reaction time and base selection to reduce side products .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation, as demonstrated in studies of analogous phthalonitriles (e.g., 4,5-Bis(4-methoxyphenoxy)phthalonitrile), where SCXRD confirmed planarity and intermolecular interactions with R factors <0.04 . Powder XRD and NMR (¹H/¹³C) are employed for purity assessment, while UV-Vis spectroscopy identifies electronic transitions relevant to applications in optoelectronics . Software like SHELXL refines crystallographic data , and Mercury aids in 3D visualization and comparison with related structures .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic aromatic substitution (SNAr) to synthesize derivatives?

Key variables include nucleophile strength, base selection, and solvent polarity. For example, reactions with secondary amines (e.g., dimethylamine) require polar aprotic solvents (DMF) and elevated temperatures (100–160°C) to activate the chloro-substituted positions . Competitive hydrolysis of nitrile groups can occur if moisture is present, necessitating anhydrous conditions. Kinetic studies using HPLC or GC-MS are recommended to monitor intermediate formation and adjust reaction time .

Q. How should researchers address contradictory yield data in SNAr reactions with N-nucleophiles?

Discrepancies in yields (e.g., 14% vs. 26% with Na₂CO₃ vs. Cs₂CO₃) may arise from base strength affecting deprotonation efficiency . Systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃) and reaction time (3–24 hours) is advised. Mechanistic studies using DFT calculations can identify transition-state barriers, while in situ IR spectroscopy tracks nitrile stability under varying conditions.

Q. What computational tools predict the compound’s reactivity in phthalocyanine synthesis?

Density Functional Theory (DFT) models analyze electron-withdrawing effects of chloro and hydroxy groups on ring activation. Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in macrocyclization . Comparative crystallographic data from Mercury or Cambridge Structural Database (CSD) validate computational predictions against experimental structures .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

The compound’s polarity and hydrogen-bonding propensity can lead to solvent inclusion or polymorphism. Slow evaporation from DMSO/water mixtures at 298 K promotes single-crystal growth . Twinning issues are resolved using SHELXL’s TWIN/BASF commands , while ORTEP-3 visualizes displacement ellipsoids to confirm molecular rigidity .

Q. How does the compound’s electronic structure influence its application in fluorescent sensors?

The chloro and hydroxy groups create a conjugated π-system, enabling charge-transfer interactions with electron-deficient analytes (e.g., explosives). Zinc phthalocyanines derived from this compound exhibit fluorescence quenching upon binding nitroaromatics, as shown in studies with trinitrophenol . Time-resolved fluorescence spectroscopy quantifies quenching efficiency (Stern-Volmer analysis), while cyclic voltammetry correlates redox potentials with sensor performance .

Properties

IUPAC Name

4,5-dichloro-3,6-dihydroxybenzene-1,2-dicarbonitrile
Source PubChem
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InChI

InChI=1S/C8H2Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13/h13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDGAROPZNKYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1O)Cl)Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80305904
Record name 4,5-Dichloro-3,6-dihydroxy-phthalonitrile
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Molecular Weight

229.02 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4640-41-9
Record name 4,5-Dichloro-3,6-dihydroxy-1,2-benzenedicarbonitrile
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Record name 1,2-Benzenedicarbonitrile, 4,5-dichloro-3,6-dihydroxy
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Synthesis routes and methods I

Procedure details

The 2,3-dihydroxanthotoxin thus obtained is then dehydrogenated. This advantageously is effected by heating the 2,3-dihydroxanthotoxin with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a substantially inert solvent, for example, toluene or chlorobenzene, advantageously at reflux, until substantial dehydrogenation is obtained. The 2,3-dichloro-5,6-dicyano-hydroquinone formed and any residual 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are removed and the product taken up in chloroform and recovered therefrom. If substantial amounts of the residual 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are present, it is desirable to convert this to the corresponding hydroquinone with sodium dithionite, dissolve the hydroquinone in aqueous sodium bicarbonate, and extract the sodium bicarbonate solution with chloroform to recover the 8-methoxypsoralen which can be recovered by drying over sodium sulphate and concentrating to dryness. The resulting product can then be recrystallized from benzene or any suitable inert solvent in which 8-methoxypsoralen has limited solubility. If there is little residual 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, the reaction mixture can be cooled and the precipitated hydroquinone filtered off and the reaction mixture, i.e., the filtrate, then extracted with chloroform. If desired, the filter cake can be extracted with benzene or like solvents such as chlorobenzene, toluene, and the like, for example, by refluxing the filter cake in the solvent and then adding the extract to the reaction mixture filtrate prior to the chloroform extraction. The chloroform solution is then washed successively with dilute sodium bisulfite solution, dilute sodium bicarbonate solution, and water and dried over sodium sulfate. The resulting chloroform solution is then concentrated by distillation until the product precipitates and an inert non-solvent such as hexane or like aliphatic or cycloaliphatic hydrocarbon is added to cause further precipitation of the product and the product is filtered. If desired, the product can be further purified by redissolving it in chloroform, or chloroform containing a minor amount of ethyl acetate, passing the solution over an alumina column concentrating the effluent until crystallization takes place, adding hexane or like solvent further to cause precipitation of the product, and filtering the solution.
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Synthesis routes and methods II

Procedure details

By way of general guidance,a toluene solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone is added to a toluene solution of a compond of formula (III-i) while maintaining a reaction temperature of about 0° C. to about 10° C. after which the reaction temperature is maintained at about 0° C. for about 1 hour to form a toluene slurry of 2,3-dichloro-5,6-dicyano-1,4-dihydroxybenzene and a compound of formula (IV-i). The slurry is filtered to remove the 2,3-dichloro-5,6-dicyano-1,4-dihydroxybenzene; the resulting waste cake of the 2,3-dichloro-5,6-dicyano-1,4-dihydroxybenzene is washed with toluene. The filtrate and toluene washings are combined and concentrated in vacuo with addition of methanol to remove most of the toluene and produce the compound of formula (IV-i) in methanol at a temperature of about 40° C. to about 45° C. To this solution an aqueous solution of sodium hydroxide is added dropwise to form a clear solution of the amino alcohol (V-i) and p-methoxy-benzaldehyde upon which a solution of NaBH4 in an aqueous solution of sodium hydroxide is added dropwise, all the time maintaining a reaction temperature of about 40° C. to about 45° C. Upon addition of the solution of NaBH4 in an aqueous solution of sodium hydroxide, the reaction solution is stirred for about 30 minutes after which glacial acetic acid is added to neutralize the reaction to a pH of about 8 to about 9. Upon neutralization water is added to form a slurry and the slurry is cooled to about -15° C. to about 0° C. for about 1 hour. The cooled slurry of the amino alcohol (V-i) is filtered and washed with water to give the crude crystalline amino alcohol (V-i) as a pale yellow solid.
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Synthesis routes and methods III

Procedure details

The ⟦2,3-dihydroxanthotoxin⟧ 4',5'-dihydroxanthotoxin thus obtained is then dehydrogenated. This advantageously is effected by heating the ⟦2,3-dihydroxanthotoxin⟧ 4',5'-dihydroxanthotoxin with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a substantially inert solvent, for example, toluene or chlorobenzene, advantageously at reflux, until substantial dehydrogenation is obtained. The 2,3-dichloro-5,6-dicyanohydroquinone formed and any residual-2,3-dichloro-5,6-dicyano-1,4-benzoquinone are removed and the product taken up in chloroform and recovered therefrom. If substantial amounts of the residual 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are present, it is desirable to convert this to the corresponding hydroquinone with sodium dithionite, dissolve the hydroquinone in aqueous sodium bicarbonate, and extract the sodium bicarbonate solution with chloroform to recover the 8-methoxypsoralen which can be recovered by drying over sodium sulphate and concentrating to dryness. The resulting product can then be recrystallized from benzene or any suitable inert solvent in which 8-methoxypsoralen has limited solubility. If there is little residual 2,3-chloro-5,6-dicyano-1,4-benzoquinone, the reaction mixture can be cooled and the precipitated hydroquinone filtered off and the reaction mixture, i.e., the filtrate, then extracted with chloroform. If desired, the filter cake can be extracted with benzene or like solvents such as chlorobenzene, toluene, and the like, for example, by refluxing the filter cake in the solvent and then adding the extract to the reaction mixture filtrate prior to the chloroform extraction. The chloroform solution is then washed successively with dilute sodium bisulfite solution, dilute sodium bicarbonate solution, and water and dried over sodium sulfate. The resulting chloroform solution is then concentrated by distillation until the product precipitates and an inert non-solvent such as hexane or like aliphatic or cycloaliphatic hydrocarbon is added to cause further precipitation of the product and the product is filtered. If desired, the product can be further purified by redissolving it in chloroform, or chloroform containing a minor amount of ethyl acetate, passing the solution over an alumina column concentrating the effluent until crystallization takes place, adding hexane or like solvent further to cause precipitation of the product, and filtering the solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Reactant of Route 2
4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Reactant of Route 3
4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Reactant of Route 4
4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Reactant of Route 5
4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Reactant of Route 6
4,5-Dichloro-3,6-dihydroxy-phthalonitrile

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